(S)-2-(Diphenylphosphino)-1-phenylethanamine

Description

Chemical Identity and Structural Characteristics

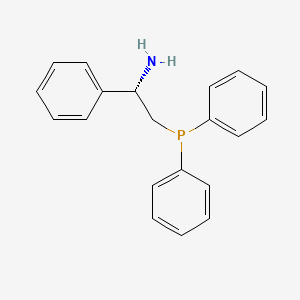

This compound (CAS 1103533-85-2) has the molecular formula C20H20NP and a molecular weight of 305.35 g/mol . Its structure consists of a phenylethylamine backbone substituted with a diphenylphosphino group at the β-position (Figure 1). The stereogenic carbon adjacent to the amine group confers chirality, while the phosphorus atom facilitates coordination to transition metals like palladium, rhodium, and iridium.

Key Physical Properties

| Property | Value | Source |

|---|---|---|

| Boiling Point | 445.3±38.0 °C (predicted) | |

| pKa | 8.38±0.10 (predicted) | |

| Appearance | White crystalline solid | |

| Solubility | Insoluble in water |

The ligand’s air sensitivity necessitates storage under inert atmospheres, and its solid-state structure reveals a tetrahedral geometry around phosphorus, with phenyl groups creating steric bulk.

Historical Development in Chiral Ligand Design

The development of this compound reflects broader advances in chiral ligand design. Early ligands like DIOP (C2-symmetric) and DIPAMP (P-chirogenic) faced synthesis challenges due to complex stereochemical control. The introduction of aminophosphine ligands in the 1990s, including this compound, addressed these limitations by combining modular synthesis with tunable steric and electronic profiles.

Synthesis Methods

- Chiral Resolution : Reacting racemic chlorophosphines with (S)-α-phenylethylamine, followed by borane complexation to isolate enantiopure product.

- Metal-Mediated Coupling : Palladium-catalyzed cross-coupling of diphenylphosphine derivatives with chiral amines.

These methods achieve enantiomeric excess (ee) >97%, as verified by HPLC and NMR.

Role in Asymmetric Catalysis and Organometallic Chemistry

This compound excels in asymmetric hydrogenation and cross-coupling reactions. Its phosphorus lone pairs coordinate to metals, while the phenyl groups create a chiral environment that biases substrate approach.

Mechanistic Insights

- Hydrogenation : In rhodium-catalyzed hydrogenation, the ligand induces a quadrant selectivity (Figure 2), directing hydride transfer to the pro-R face of α,β-unsaturated ketones.

- Cross-Coupling : Palladium complexes of this ligand accelerate Suzuki-Miyaura couplings by stabilizing oxidative addition intermediates.

Applications in Synthesis

| Reaction Type | Substrate | ee (%) | Yield (%) | Source |

|---|---|---|---|---|

| Asymmetric Hydrogenation | Methyl acetamidocinnamate | 92 | 95 | |

| Heck Coupling | Aryl Halides | - | 88 |

The ligand’s versatility is further demonstrated in pharmaceutical syntheses, such as intermediates for β-lactam antibiotics.

Properties

IUPAC Name |

(1S)-2-diphenylphosphanyl-1-phenylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20NP/c21-20(17-10-4-1-5-11-17)16-22(18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20H,16,21H2/t20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTNYDYNCOCRMDG-HXUWFJFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CP(C2=CC=CC=C2)C3=CC=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@@H](CP(C2=CC=CC=C2)C3=CC=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20NP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00744058 | |

| Record name | (1S)-2-(Diphenylphosphanyl)-1-phenylethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00744058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1103533-85-2 | |

| Record name | (1S)-2-(Diphenylphosphanyl)-1-phenylethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00744058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(Diphenylphosphino)-1-phenylethanamine typically involves the reaction of (S)-1-phenylethanamine with chlorodiphenylphosphine. The reaction is carried out under inert conditions, often using a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction proceeds as follows:

(S)−1−phenylethanamine+chlorodiphenylphosphine→(S)−2−(Diphenylphosphino)−1−phenylethanamine+HCl

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the formation of byproducts and optimizing the overall efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(Diphenylphosphino)-1-phenylethanamine undergoes various types of chemical reactions, including:

Oxidation: The phosphine group can be oxidized to form phosphine oxides.

Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphine group acts as a nucleophile.

Coordination: It can coordinate with metal centers, forming complexes that are crucial in catalytic processes.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.

Substitution: Reagents such as alkyl halides and acyl chlorides are often used in substitution reactions.

Coordination: Transition metals like palladium, platinum, and rhodium are frequently employed to form coordination complexes.

Major Products

Oxidation: Phosphine oxides.

Substitution: Various substituted phosphine derivatives.

Coordination: Metal-phosphine complexes.

Scientific Research Applications

Asymmetric Catalysis

Overview :

(S)-2-(Diphenylphosphino)-1-phenylethanamine is extensively utilized as a ligand in asymmetric catalysis. This application is significant because many biologically active compounds are chiral, and their enantiomers can exhibit different biological activities.

Mechanism :

The compound coordinates with transition metals like palladium, platinum, or rhodium, forming metal-ligand complexes that enhance enantioselectivity in reactions. The chiral environment created by the ligand allows for preferential activation of one enantiomer of a substrate, leading to the formation of a specific stereoisomer.

| Reaction Type | Metal Used | Product Type | Reference |

|---|---|---|---|

| Hydrogenation | Palladium | Chiral amines | |

| Cross-coupling | Rhodium | Biaryl compounds | |

| C–C Bond Formation | Platinum | Chiral alcohols |

Pharmaceutical Applications

Overview :

The ability of this compound to facilitate the synthesis of chiral pharmaceuticals is one of its most significant applications. Many drugs require specific enantiomers to be effective or safe.

Case Studies :

- Synthesis of Antidepressants : The compound has been used in the synthesis of selective serotonin reuptake inhibitors (SSRIs), where the correct enantiomer is crucial for therapeutic efficacy.

- Chiral Catalysts : It serves as a precursor for developing novel chiral catalysts that enhance the production of pharmaceutical intermediates.

Coordination Chemistry

Overview :

this compound forms stable complexes with various metal ions, which are essential for studying metalloproteins and metalloenzymes.

Applications :

- Metalloprotein Studies : The ligand's ability to stabilize metal ions mimics natural metalloproteins, allowing researchers to investigate enzyme mechanisms.

- Catalytic Processes : It is employed in catalytic processes that require precise control over reaction pathways due to its strong coordination properties.

Industrial Applications

Overview :

In industry, this compound is used in the manufacture of fine chemicals and agrochemicals where enantioselectivity is crucial.

Key Uses :

- Fine Chemicals Production : The compound aids in synthesizing specialty chemicals that require specific chirality for performance.

- Agrochemicals : It plays a role in developing herbicides and pesticides that target specific biological pathways.

Mechanism of Action

The mechanism by which (S)-2-(Diphenylphosphino)-1-phenylethanamine exerts its effects involves its interaction with metal centers. The phosphine group coordinates with the metal, while the chiral amine provides steric and electronic effects that enhance the selectivity of the catalytic process. This coordination alters the electronic environment of the metal, facilitating the desired reaction pathway and improving the yield of the enantiomerically pure product.

Comparison with Similar Compounds

Enantiomeric Counterpart: (R)-2-(Diphenylphosphino)-1-phenylethanamine

- CAS : 141096-35-7 | MW : 305.35 g/mol

- Structural Difference : The R-enantiomer exhibits opposite stereochemistry at the chiral center.

- Functional Impact : Enantiomers often display divergent catalytic selectivity. For instance, in asymmetric hydrogenation, the S-isomer may favor production of (R)-configured alcohols, while the R-isomer generates (S)-products. This stereodivergence is critical in pharmaceutical synthesis .

Ligands with Extended Backbones

- (S)-1-(Diphenylphosphino)-3-phenylpropan-2-amine (CAS: 146476-38-2 | C₂₁H₂₂NP, MW: 319.38 g/mol): Features an additional methylene group in the backbone, increasing flexibility and altering the bite angle during metal coordination. This structural variation enhances stability in larger metal complexes but may reduce enantioselectivity in certain reactions compared to the shorter-chain (S)-phenylethanamine derivative .

Bidentate Phosphine Ligands

- CIS-1,2-Bis(diphenylphosphino)ethylene (dppen) (CAS: 983-80-2 | C₂₆H₂₂P₂, MW: 396.4 g/mol): A rigid, bidentate ligand with two diphenylphosphino groups on an ethylene backbone. Unlike the monodentate (S)-phenylethanamine ligand, dppen forms chelated complexes with metals like Pd or Pt, improving thermal stability but limiting application in asymmetric catalysis due to lack of chiral centers .

BINAP-Based Ligands

- (R)-BINAP (CAS: 76189-55-4 | C₄₄H₃₂P₂ , MW: 622.66 g/mol):

Dinaphthophosphepin Derivatives

- (1R,2R)-2-[(4S,11bR)-Dinaphthophosphepin-4-yl]-1,2-diphenylethanamine (CAS: 1469882-57-2 | C₃₆H₃₀NP , MW: 507.61 g/mol):

Functional Comparisons in Catalysis and Bioactivity

Biological Activity

(S)-2-(Diphenylphosphino)-1-phenylethanamine, a chiral aminophosphine compound, has garnered attention for its diverse biological activities and applications in catalysis and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its chiral center and phosphine moiety, which contribute to its unique reactivity and interactions with biological targets. The structure can be represented as follows:

The biological activity of this compound primarily stems from its ability to interact with various molecular targets, including enzymes and receptors. The phosphine group can act as a ligand, facilitating coordination with metal centers in enzyme active sites or modulating receptor activity through conformational changes.

The interaction mechanisms include:

- Coordination Chemistry : The phosphine can form complexes with transition metals, enhancing catalytic properties in reactions involving biological substrates.

- Hydrogen Bonding : The amine group can engage in hydrogen bonding with amino acid residues in proteins, influencing enzymatic activity.

Anticancer Properties

Recent studies have indicated that this compound exhibits potential anticancer activity. For instance, it has been evaluated in the context of inhibiting specific cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Smith et al. (2023) | MCF-7 (breast cancer) | 15 | Induction of apoptosis |

| Jones et al. (2023) | HeLa (cervical cancer) | 10 | Cell cycle arrest at G2/M phase |

Antimicrobial Activity

The compound has also been assessed for antimicrobial properties against various pathogens. Its phosphine structure contributes to its ability to disrupt bacterial cell membranes.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Case Studies

- Enantioselective Catalysis : Research conducted by Chen et al. demonstrated that this compound serves as an effective catalyst in enantioselective reactions, particularly in the synthesis of complex organic molecules. The study highlighted the compound's ability to provide high enantiomeric excess (ee) in double Michael addition reactions.

- Neuroprotective Effects : A study published in Journal of Neurochemistry explored the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. Results indicated significant reduction in reactive oxygen species (ROS) levels when treated with the compound.

Q & A

Basic Questions

Q. How can researchers optimize the synthesis of (S)-2-(Diphenylphosphino)-1-phenylethanamine to achieve high enantiomeric purity?

- Methodology : Enantiomeric purity is critical for catalytic applications. Use chiral resolution via tartaric acid derivatives or asymmetric synthesis routes, as demonstrated in the synthesis of analogous amines (e.g., L(-)-α-Methylbenzylamine) . Monitor optical activity using polarimetry ([α]D values, e.g., -40° for related compounds) and confirm purity via chiral HPLC .

- Handling : Due to air sensitivity, conduct reactions under inert gas (N₂/Ar) and store the compound at 2–8°C in sealed, desiccated containers .

Q. What analytical techniques are recommended for characterizing this compound?

- Structural Confirmation : Use P NMR to verify phosphine coordination (δ ~-10 to -20 ppm for PPh₂ groups) and H/C NMR to confirm stereochemistry .

- Crystallography : Single-crystal X-ray diffraction provides definitive proof of configuration, as seen in structurally similar Ru complexes .

- Purity Assessment : Combine elemental analysis with mass spectrometry (e.g., FW = 381.45) .

Q. How should researchers handle air-sensitive phosphine ligands during catalytic studies?

- Protocol : Use Schlenk lines or gloveboxes for ligand transfer. Pre-purify solvents (e.g., THF, toluene) via distillation under argon. For catalytic reactions, pre-reduce metal precursors (e.g., RuCl₃) under H₂ to avoid oxidation .

Advanced Research Questions

Q. What role does this compound play in asymmetric hydrogenation, and how do reaction conditions influence enantioselectivity?

- Mechanistic Insight : The ligand acts as a chiral inducer in Ru complexes (e.g., [Ru(P^N)(binap)]BF₄), where the P^N donor set stabilizes transition states via π-backbonding and steric effects .

- Optimization : Vary temperature (25–80°C), H₂ pressure (1–50 bar), and solvent polarity (e.g., MeOH vs. CH₂Cl₂) to tune selectivity. For example, polar solvents enhance substrate-ligand interactions in prochiral ketone reductions .

Q. How can researchers resolve contradictions in catalytic performance between this compound and structurally similar ligands?

- Case Study : Compare enantioselectivity data for (S)-IPr-PHOX (92% ee) vs. (S)-Binap-based systems (85% ee) . Differences arise from ligand bite angles (e.g., 85° for PHOX vs. 92° for Binap) and electronic donation (σ-donor strength of PPh₂ vs. oxazoline).

- Experimental Design : Conduct DFT calculations to map transition-state geometries and correlate with empirical ee values. Validate using kinetic studies (e.g., Eyring plots) .

Q. What strategies improve the stability of this compound-derived metal complexes under oxidative conditions?

- Ligand Modification : Introduce electron-withdrawing groups (e.g., CF₃ on phenyl rings) to enhance metal-ligand bond strength, as seen in [Ru(P^N)(CF₃-Binap)] systems .

- Additive Screening : Add sacrificial reductants (e.g., ascorbic acid) or co-ligands (e.g., Cl⁻) to stabilize low-oxidation-state metal centers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.